Cas no 478169-68-5 (Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate)
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate
- methyl 3-hydroxy-4-(2-(trimethylsilyl)ethynyl)benzoate
- methyl 3-hydroxy-4-[2-(trimethylsilyl)ethynyl]benzoate
- methyl 3-hydroxy-4-[(trimethylsilyl)ethynyl]benzoate
- IGKWQEJDFVUAME-UHFFFAOYSA-N
- AK164800
- ST24047834
- Methyl-3-hydroxy-4-[(trimethylsilyl)ethynyl]benzoate
- methyl 3-hydroxy-4-(2-trimethylsilylethynyl)benzoate
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- MDL: MFCD27959379
- Inchi: 1S/C13H16O3Si/c1-16-13(15)11-6-5-10(12(14)9-11)7-8-17(2,3)4/h5-6,9,14H,1-4H3
- InChI Key: IGKWQEJDFVUAME-UHFFFAOYSA-N
- SMILES: [Si](C#CC1C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=1O[H])(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 345
- Topological Polar Surface Area: 46.5
Experimental Properties
- Boiling Point: 332.2±42.0°C at 760 mmHg
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate Security Information
- Hazard Statement: H302-H315-H319-H335
- Storage Condition:Inert atmosphere,Room Temperature
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019093871-100mg |
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate |
478169-68-5 | 98% | 100mg |
$167.44 | 2023-09-01 | |
| Alichem | A019093871-250mg |
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate |
478169-68-5 | 98% | 250mg |
$258.00 | 2023-09-01 | |
| Alichem | A019093871-1g |
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate |
478169-68-5 | 98% | 1g |
$664.35 | 2023-09-01 | |
| Ambeed | A144407-100mg |
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate |
478169-68-5 | 98% | 100mg |
$40.0 | 2025-02-21 | |
| Ambeed | A144407-250mg |
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate |
478169-68-5 | 98% | 250mg |
$66.0 | 2025-02-21 | |
| Ambeed | A144407-1g |
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate |
478169-68-5 | 98% | 1g |
$164.0 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RL617-50mg |
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate |
478169-68-5 | 98% | 50mg |
¥178.0 | 2022-06-09 | |
| abcr | AB442669-250 mg |
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate, 95%; . |
478169-68-5 | 95% | 250MG |
€153.40 | 2023-07-18 | |
| abcr | AB442669-1 g |
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate, 95%; . |
478169-68-5 | 95% | 1g |
€280.10 | 2023-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M81470-100mg |
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate |
478169-68-5 | 100mg |
¥246.0 | 2021-09-04 |
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate Suppliers
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (CAS No. 478169-68-5): An Overview
Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (CAS No. 478169-68-5) is a versatile organic compound that has garnered significant attention in the fields of synthetic chemistry, medicinal chemistry, and materials science. This compound is characterized by its unique structure, which includes a hydroxy group, an ethynyl group protected by a trimethylsilyl (TMS) moiety, and a methyl ester functionality. These features make it an attractive candidate for various applications, particularly in the development of new pharmaceuticals and advanced materials.
The synthesis of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate typically involves a series of well-defined steps, starting with the formation of the hydroxybenzoic acid derivative. The introduction of the TMS-protected ethynyl group is a critical step that ensures the stability and reactivity of the compound during subsequent transformations. The final step involves the esterification of the carboxylic acid to form the methyl ester. This synthetic route is highly reproducible and can be scaled up for industrial applications.
In recent years, there has been a growing interest in the use of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate as a building block for the synthesis of more complex molecules. One notable application is in the development of novel pharmaceuticals. The presence of the TMS-protected ethynyl group allows for easy deprotection and subsequent functionalization, making it an ideal intermediate for click chemistry reactions. These reactions are widely used in the synthesis of bioconjugates and drug delivery systems.
Beyond its use in medicinal chemistry, Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate has also found applications in materials science. The unique electronic properties of the compound make it suitable for use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The ability to fine-tune the electronic properties through functionalization has led to significant advancements in these fields.
The stability and reactivity of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate have been extensively studied using various analytical techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These studies have provided valuable insights into the molecular structure and behavior of the compound under different conditions. For instance, NMR spectroscopy has been used to confirm the presence and configuration of the TMS-protected ethynyl group, while MS has been employed to determine the molecular weight and purity.
In addition to its synthetic utility, Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate has also been investigated for its biological activity. Preliminary studies have shown that this compound exhibits moderate antiproliferative activity against certain cancer cell lines. The mechanism of action is thought to involve the disruption of cellular processes related to DNA replication and repair. Further research is needed to fully understand the potential therapeutic applications of this compound.
The environmental impact of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate has also been a topic of interest. Studies have shown that this compound is biodegradable under certain conditions, making it a more environmentally friendly alternative to some other organic compounds used in similar applications. However, careful consideration must be given to its disposal and handling to ensure minimal environmental impact.
In conclusion, Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (CAS No. 478169-68-5) is a multifaceted compound with a wide range of potential applications in synthetic chemistry, medicinal chemistry, and materials science. Its unique structure and properties make it an attractive candidate for further research and development. As new methodologies and applications continue to emerge, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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